

Application Note: Comprehensive Analytical Characterization of 4-Fluoro-1-isobutoxy-2-nitrobenzene

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Compound of Interest

Compound Name:	4-Fluoro-1-isobutoxy-2-nitrobenzene
CAS No.:	640768-03-2
Cat. No.:	B2813235

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Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Context

The compound **4-Fluoro-1-isobutoxy-2-nitrobenzene** (CAS: 640768-03-2) is a highly functionalized aromatic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. Structurally, it features a unique triad of functional groups on a benzene scaffold: an electron-donating isobutoxy ether, a strongly electron-withdrawing nitro group, and a reactive fluorine atom.

This dual functionality—combining the directing power of the nitro group with the unique reactivity of the carbon-fluorine bond—makes it an ideal substrate for nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions [2, 3]. However, this complex electronic environment also complicates its analytical characterization. The

fluorine atom (spin $\frac{1}{2}$) introduces heteronuclear J -coupling in NMR spectra, while the nitro group dictates specific fragmentation pathways in mass spectrometry.

This application note provides a self-validating, multi-modal analytical workflow designed to definitively characterize **4-Fluoro-1-isobutoxy-2-nitrobenzene**, ensuring high-fidelity data for quality control and downstream synthetic applications.

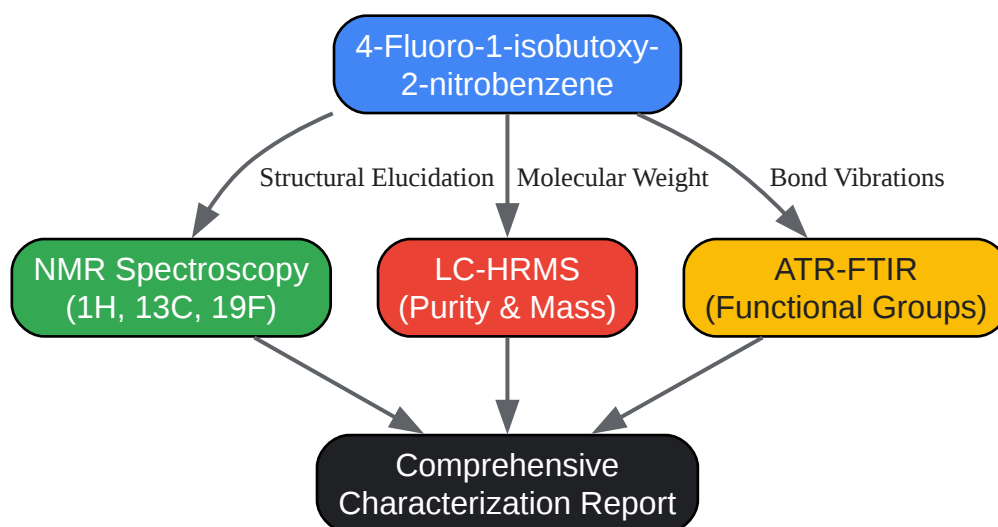
Physicochemical Profile

Before initiating analytical workflows, it is critical to establish the baseline physicochemical parameters of the analyte to inform solvent selection and ionization strategies.

Parameter	Value / Description	Analytical Implication
Chemical Formula	C ₁₀ H ₁₂ FNO ₃	Exact mass target for High-Resolution MS.
Molecular Weight	213.21 g/mol	Determines the m/z detection window.
LogP (Predicted)	~2.8 - 3.2	Highly lipophilic; requires non-polar NMR solvents (e.g., CDCl ₃) and high organic mobile phases in LC.
Key Functional Groups	Ether (-O-R), Nitro (-NO ₂), Fluoro (-F)	Dictates IR absorption bands and MS fragmentation (loss of NO ₂ or isobutene).

Analytical Strategy & Workflow

To achieve unambiguous structural elucidation and purity assessment, we employ an orthogonal analytical strategy. The workflow relies on Nuclear Magnetic Resonance (NMR) for atomic connectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight and purity, and Fourier Transform Infrared (FTIR) spectroscopy for functional group validation.



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Figure 1: Orthogonal analytical workflow for the characterization of fluorinated nitrobenzenes.

Detailed Protocols & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for verifying the regiochemistry of the isobutoxy, nitro, and fluoro groups.

Mechanistic Rationale: The presence of the ^{19}F atom (100% natural abundance, spin $\frac{1}{2}$) will split the signals of adjacent protons (3J_{HF} and 4J_{HF}) and carbons (1J_{CF} , 2J_{CF}). Analysts must not mistake these heteronuclear couplings for proton-proton couplings or sample impurities [4]. Furthermore, the nitro group strongly deshields the ortho proton (H_3), pushing its chemical shift significantly downfield.

Protocol: 1D NMR Acquisition (^1H , ^{13}C , ^{19}F)

- **Sample Preparation:** Dissolve 15-20 mg of **4-Fluoro-1-isobutoxy-2-nitrobenzene** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 400 MHz or higher NMR spectrometer.
- **^1H NMR Parameters:** 16 scans, relaxation delay (D_1) of 2.0 s, spectral width of 15 ppm.

- ¹³C NMR Parameters: 512 scans, D1 of 2.0 s, with proton decoupling (¹H broadband decoupling).
- ¹⁹F NMR Parameters: 64 scans, spectral width of 250 ppm, referenced to trichlorofluoromethane (CFC13) at 0 ppm.

Data Interpretation Table: Expected ¹H NMR Shifts

Proton Environment	Expected Shift (δ , ppm)	Multiplicity	Integration	Causality / Insight
Isobutoxy -CH ₃	~1.05	Doublet (d)	6H	Coupled to the adjacent -CH- proton.
Isobutoxy -CH-	~2.15	Multiplet (m)	1H	Split by the two methyl groups and the -CH ₂ - group.
Isobutoxy -O-CH ₂ -	~3.85	Doublet (d)	2H	Deshielded by the adjacent ether oxygen.
Aromatic H ₆	~7.10	Doublet of doublets (dd)	1H	Deshielded by ether; coupled to H ₅ and F.
Aromatic H ₅	~7.30	Multiplet (m)	1H	Complex splitting due to H ₆ , H ₃ , and ¹⁹ F .
Aromatic H ₃	~7.65	Doublet of doublets (dd)	1H	Highly deshielded by the adjacent -NO ₂ group.

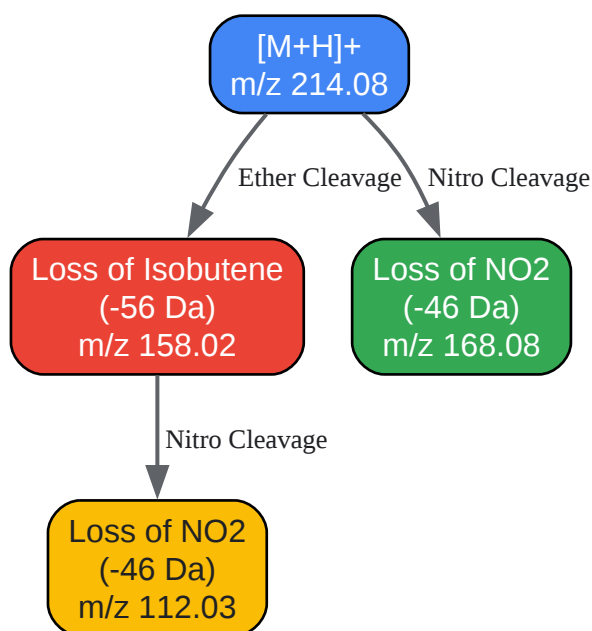
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-MS provides simultaneous purity assessment and exact mass confirmation.

Mechanistic Rationale: Ether-linked nitroaromatics are prone to specific in-source fragmentation. Under Electrospray Ionization (ESI+), the molecule will readily protonate to form $[M+H]^+$ at m/z 214.08. However, the isobutoxy group is susceptible to a McLafferty-type rearrangement or direct heterolytic cleavage, leading to the neutral loss of isobutene (56 Da). Additionally, the nitro group can undergo neutral loss of NO_2 (46 Da) [5].

Protocol: LC-HRMS Analysis

- Sample Prep: Dilute the sample to 10 $\mu\text{g/mL}$ in LC-MS grade Methanol.
- Chromatography:
 - Column: C18 Reverse Phase (e.g., 50 mm \times 2.1 mm, 1.7 μm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 5 minutes.
- Mass Spectrometry: ESI positive mode, capillary voltage 3.0 kV, desolvation temperature 350°C.



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Figure 2: Primary ESI+ MS fragmentation pathways for **4-Fluoro-1-isobutoxy-2-nitrobenzene**.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR is utilized as a rapid, non-destructive method to confirm the presence of the critical functional groups, acting as a secondary validation to NMR.

Mechanistic Rationale: The nitro group exhibits two highly diagnostic stretching vibrations (asymmetric and symmetric) due to the resonance between the nitrogen and oxygen atoms. The carbon-fluorine (C-F) bond, being the strongest single bond in organic chemistry, produces a very intense, broad absorption band in the fingerprint region.

Protocol: ATR-FTIR

- Ensure the diamond ATR crystal is clean by running a background scan (ambient air).
- Place 1-2 mg of the neat solid (or a drop if it presents as a viscous oil) directly onto the ATR crystal.

- Apply the pressure anvil to ensure uniform contact.
- Acquire 32 scans from 4000 cm^{-1} to 400 cm^{-1} at a resolution of 4 cm^{-1} .

Data Interpretation Table: Key FTIR Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Weak	Aromatic C-H stretching
2960 - 2870	Medium	Aliphatic C-H stretching (Isobutoxy group)
~1530	Strong	Asymmetric $-\text{NO}_2$ stretching
~1350	Strong	Symmetric $-\text{NO}_2$ stretching
1250 - 1200	Strong	Asymmetric C-O-C (Ether) stretching
1100 - 1000	Strong, Broad	C-F stretching

Summary of Quality Control Criteria

For a batch of **4-Fluoro-1-isobutoxy-2-nitrobenzene** to be certified for downstream synthetic use (e.g., API manufacturing), it must meet the following self-validating criteria:

- Chromatographic Purity: >98.0% by HPLC-UV (measured at 254 nm).
- Mass Accuracy: The $[\text{M}+\text{H}]^+$ ion must be within ± 5 ppm of the theoretical mass (214.0874 Da).
- Structural Integrity: The ^1H NMR spectrum must show exact integration ratios of 6:1:2 for the aliphatic protons and 1:1:1 for the aromatic protons, with appropriate heteronuclear fluorine splitting.

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